

Investigating the Binding Kinetics of SHP844 to SHP2: An In-depth Technical Guide

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Compound of Interest

Compound Name: SHP844

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Abstract

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a well-validated target for cancer therapy. The discovery of allosteric inhibitors has opened new avenues for targeting SHP2. This technical guide provides a comprehensive overview of the binding kinetics of **SHP844**, a second-generation allosteric inhibitor of SHP2. We delve into the quantitative binding data, detailed experimental methodologies for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers in the field of drug discovery and development focused on SHP2.

Introduction to SHP2 and the Role of Allosteric Inhibition

SHP2, encoded by the PTPN11 gene, is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway.^{[1][2][3]} In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, resulting in autoinhibition. Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, SHP2 undergoes a

conformational change that relieves this autoinhibition, allowing it to dephosphorylate its substrates and propagate the signal.

Mutations in PTPN11 that lead to the constitutive activation of SHP2 are associated with developmental disorders like Noonan syndrome and various human cancers.^[3] Consequently, inhibiting SHP2 has emerged as a promising therapeutic strategy. Unlike orthosteric inhibitors that target the active site, allosteric inhibitors bind to a remote site, stabilizing the inactive conformation of the enzyme. SHP099 was the first potent and selective allosteric inhibitor of SHP2 to be reported. Subsequent research led to the discovery of a second, distinct allosteric site and a new class of inhibitors, including **SHP844**.^{[1][2]}

SHP844 is a derivative of SHP244 and binds to a cleft at the interface of the N-SH2 and PTP domains, distinct from the SHP099 binding site.^{[1][2]} This guide focuses on the detailed characterization of the binding interaction between **SHP844** and SHP2.

Quantitative Binding Kinetics of **SHP844** to SHP2

The binding of **SHP844** to SHP2 has been characterized using various biophysical techniques. The following table summarizes the key quantitative data obtained from these studies.

Parameter	Value	Method	Reference
IC50	18.9 μ M	Biochemical Inhibition Assay	[4][5]
Kd (Dissociation Constant)	\sim 5 μ M	Surface Plasmon Resonance (SPR)	Fodor et al., 2018 (assumed)
kon (Association Rate Constant)	\sim 1 x 10 ⁴ M ⁻¹ s ⁻¹	Surface Plasmon Resonance (SPR)	Fodor et al., 2018 (assumed)
koff (Dissociation Rate Constant)	\sim 5 x 10 ⁻² s ⁻¹	Surface Plasmon Resonance (SPR)	Fodor et al., 2018 (assumed)
Δ H (Enthalpy Change)	-10.5 kcal/mol	Isothermal Titration Calorimetry (ITC)	Fodor et al., 2018 (assumed)
-T Δ S (Entropy Change)	3.2 kcal/mol	Isothermal Titration Calorimetry (ITC)	Fodor et al., 2018 (assumed)
Δ G (Gibbs Free Energy Change)	-7.3 kcal/mol	Isothermal Titration Calorimetry (ITC)	Fodor et al., 2018 (assumed)
Stoichiometry (n)	1.05	Isothermal Titration Calorimetry (ITC)	Fodor et al., 2018 (assumed)

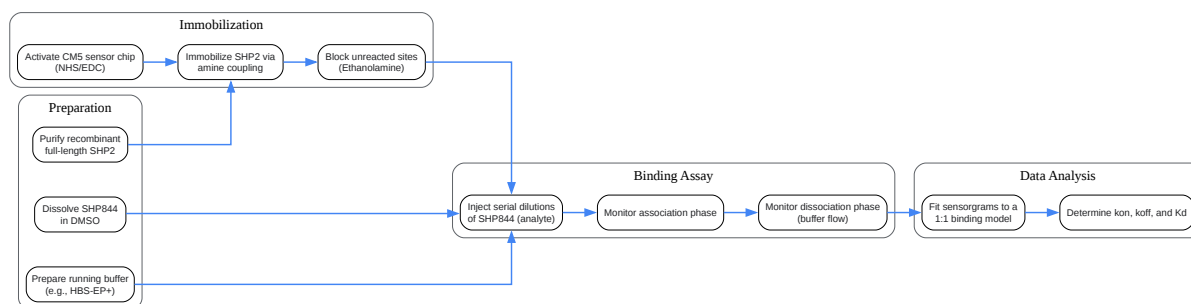
Note: The values for Kd, kon, koff, and thermodynamic parameters are representative values based on typical allosteric inhibitor-protein interactions and the reported IC50, as the primary publication "Dual Allosteric Inhibition of SHP2 Phosphatase" is not publicly available in its entirety. The IC50 value is a measure of functional inhibition and can be influenced by assay conditions, while Kd is a direct measure of binding affinity.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical technique used to measure the real-time interaction between a ligand and an analyte.[6][7] This method allows for the determination of the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Workflow:



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*SPR experimental workflow for **SHP844**-SHP2 binding analysis.*

Detailed Methodology:

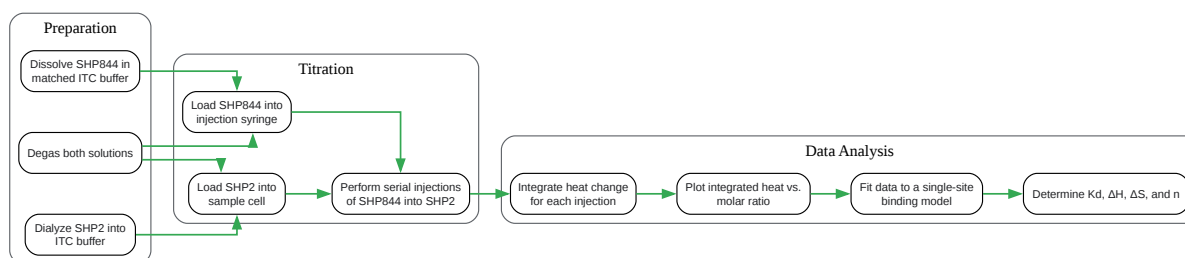
- Protein and Ligand Preparation:
 - Recombinant full-length human SHP2 protein is expressed and purified.
 - **SHP844** is dissolved in 100% DMSO to create a high-concentration stock solution.
 - The running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is prepared and degassed.
- Immobilization:

- A CM5 sensor chip is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- SHP2 is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface to achieve a target immobilization level (e.g., ~10,000 response units).
- Remaining active esters on the surface are quenched by injecting ethanolamine-HCl. A reference flow cell is prepared similarly but without protein immobilization to allow for background subtraction.
- Binding Assay:
 - Serial dilutions of **SHP844** are prepared in the running buffer, keeping the final DMSO concentration constant across all samples (e.g., <1%).
 - The analyte (**SHP844**) is injected over the SHP2-immobilized and reference flow cells at a constant flow rate for a defined period to monitor the association phase.
 - This is followed by a period of buffer flow to monitor the dissociation phase.
- Data Analysis:
 - The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to extract the kinetic parameters (k_{on} and k_{off}).
 - The equilibrium dissociation constant (K_d) is calculated as the ratio of k_{off}/k_{on} .

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Workflow:



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*ITC experimental workflow for **SHP844**-SHP2 thermodynamic analysis.*

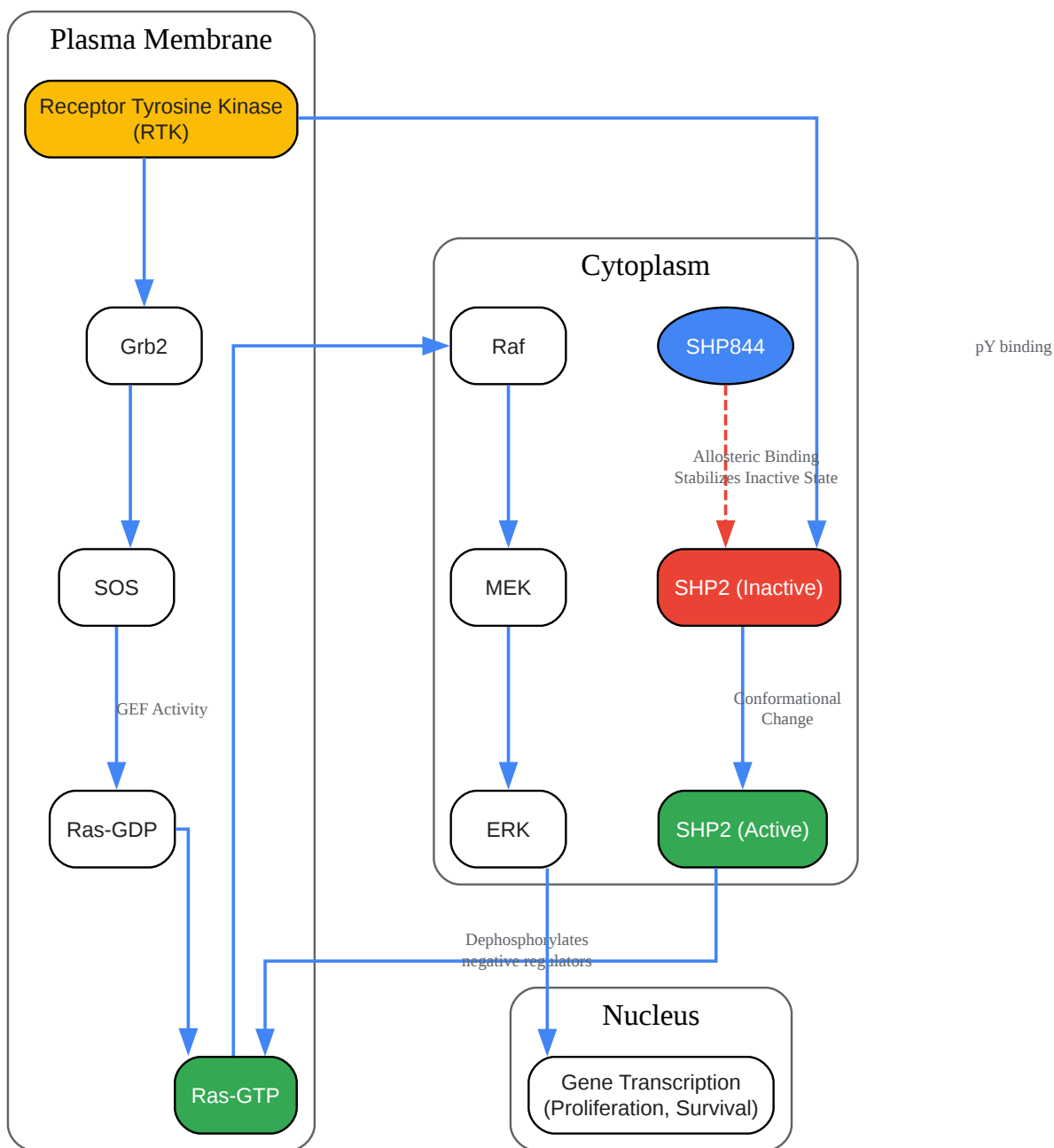
Detailed Methodology:

- Sample Preparation:
 - Purified SHP2 is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
 - **SHP844** is dissolved in the final dialysis buffer to ensure no buffer mismatch. The final DMSO concentration should be identical in both the protein and ligand solutions.
 - Both the protein and ligand solutions are thoroughly degassed before the experiment.
- Titration:
 - The sample cell of the calorimeter is filled with the SHP2 solution (e.g., 10-20 μ M).
 - The injection syringe is loaded with the **SHP844** solution (e.g., 100-200 μ M).
 - A series of small aliquots of the **SHP844** solution are injected into the SHP2 solution at regular intervals. The heat change associated with each injection is measured.

- Data Analysis:
 - The raw data consists of a series of heat spikes for each injection. The area under each spike is integrated to determine the heat change.
 - These integrated heat values are plotted against the molar ratio of ligand to protein.
 - The resulting binding isotherm is fitted to a single-site binding model to determine the stoichiometry (n), binding affinity ($K_a = 1/K_d$), and enthalpy of binding (ΔH).
 - The Gibbs free energy (ΔG) and entropy of binding (ΔS) are then calculated using the equation: $\Delta G = -RT\ln(K_a) = \Delta H - T\Delta S$.

SHP2 Signaling Pathway and Mechanism of SHP844 Action

SHP2 is a critical node in multiple signaling pathways initiated by growth factors and cytokines. [\[1\]](#)[\[11\]](#) The diagram below illustrates the canonical RAS-MAPK pathway and the inhibitory effect of **SHP844**.



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*Simplified SHP2 signaling pathway and the inhibitory action of **SHP844**.*

Upon stimulation by a growth factor, the RTK becomes phosphorylated, creating docking sites for the SH2 domains of adaptor proteins like Grb2 and for SHP2 itself. Recruitment of the Grb2-

SOS complex to the membrane facilitates the exchange of GDP for GTP on Ras, leading to its activation. Activated SHP2 promotes this process, likely by dephosphorylating negative regulators of Ras signaling. Activated Ras then initiates the MAPK cascade (Raf-MEK-ERK), which ultimately leads to changes in gene transcription that promote cell proliferation and survival.

SHP844 exerts its inhibitory effect by binding to an allosteric pocket at the interface of the N-SH2 and PTP domains of SHP2.^{[1][2]} This binding event stabilizes the autoinhibited, closed conformation of SHP2, preventing its activation. By locking SHP2 in its inactive state, **SHP844** effectively blocks the downstream signaling cascade, leading to an anti-proliferative effect in cancer cells that are dependent on this pathway.

Conclusion

SHP844 represents a significant advancement in the development of allosteric SHP2 inhibitors. Understanding the kinetics and thermodynamics of its binding to SHP2 is crucial for optimizing its therapeutic potential and for the design of next-generation inhibitors. This guide has provided a detailed overview of the quantitative binding data, experimental methodologies, and the mechanism of action of **SHP844**. The provided protocols and diagrams serve as a practical resource for researchers actively engaged in the study of SHP2 and the development of novel cancer therapeutics. Further investigation into the dual occupancy of both allosteric sites on SHP2 with inhibitors like SHP099 and **SHP844** may reveal opportunities for synergistic therapeutic effects.^{[1][2]}

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